![molecular formula C17H19NO6S B7687898 methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate](/img/structure/B7687898.png)
methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate, also known as MSMA, is a chemical compound that has been widely used in scientific research due to its various applications. This compound is a derivative of 4-(morpholine-4-sulfonyl)phenylacetic acid and is known for its unique properties, including its ability to inhibit the activity of certain enzymes.
科学研究应用
Methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has been widely used in scientific research due to its various applications. It has been used as an inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has also been used as a model compound for the study of enzyme inhibition. In addition, methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has been used in the development of new drugs for the treatment of various diseases.
作用机制
Methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate inhibits the activity of certain enzymes by binding to the active site of the enzyme. It does this by forming a covalent bond with the enzyme, which prevents the enzyme from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate.
Biochemical and Physiological Effects:
methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, which can result in overstimulation of the nervous system. methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of acid-base balance in the body.
实验室实验的优点和局限性
One advantage of using methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate in lab experiments is its high potency. It can inhibit the activity of enzymes at very low concentrations, which makes it a useful tool for studying enzyme inhibition. However, one limitation of using methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate is its potential toxicity. It can be harmful if ingested or inhaled, and precautions should be taken when handling this compound.
未来方向
There are several future directions for the study of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate. One direction is the development of new drugs based on the structure of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate. Another direction is the study of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, the mechanism of action of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate on different enzymes can be further studied to understand its effects on different biological pathways.
合成方法
The synthesis of methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate involves the reaction of 4-(morpholine-4-sulfonyl)phenylacetic acid with methyl chloroacetate. The reaction is carried out in the presence of a base catalyst such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure methyl 2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetate.
属性
IUPAC Name |
methyl 2-[4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-10-15(8-9-16(12)24-11-17(19)23-3)25(20,21)18-13-4-6-14(22-2)7-5-13/h4-10,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDQZDBHBWLKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

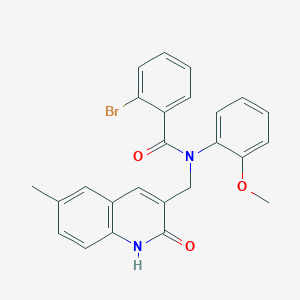



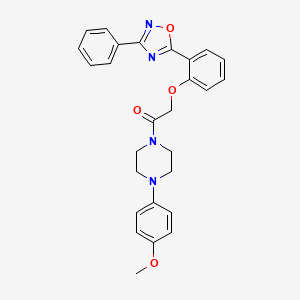
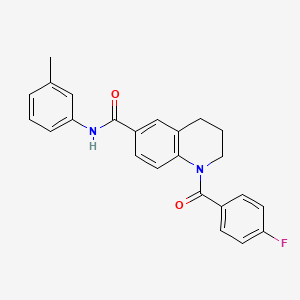
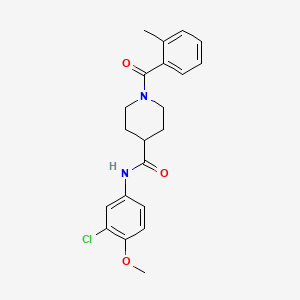
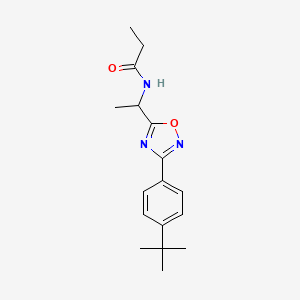

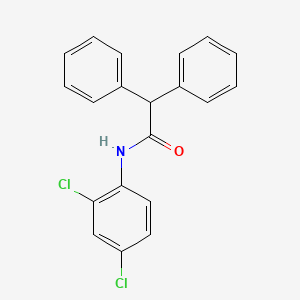

![N-(2-hydroxyethyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7687908.png)
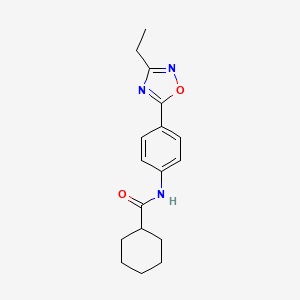
![3-(2,5-dimethoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687918.png)